molecular formula C9H9BrO B011848 2-Bromomethyl-2,3-dihydrobenzofuran CAS No. 19997-53-6

2-Bromomethyl-2,3-dihydrobenzofuran

Cat. No. B011848
Key on ui cas rn: 19997-53-6
M. Wt: 213.07 g/mol
InChI Key: QYFBYHXEEODTMX-UHFFFAOYSA-N
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Patent
US04428940

Procedure details

A solution of bromine (90 g) in carbon disulphide (100 ml) was added dropwise to a well stirred solution of O-acetyl-2-allylphenol (100 g) in carbon disulphide (300 ml) at -10° C. over 1 hour. The solution was evaporated to dryness in vacuo, to afford O-acetyl-2-allylphenol dibromide which was immediately dissolved in dry ethanol (300 ml) containing 10 ml of a saturated ethanolic-hydrogen chloride solution. The solution was heated under gentle reflux for 2 hours, and then evaporated to dryness in vacuo. The residue was triturated with n-pentane, and the solid 2-allylphenol dibromide (135 g) was collected and washed twice with portions of n-pentane. The product is pure enough for further reaction. 2-Allylphenol dibromide (135 g) in dry ethanol (300 ml) was treated with a solution of sodium ethoxide (38 g) in ethanol (100 ml) with cooling and stirring, keeping the temperature of the reaction between 30° and 35° C. After addition, the reaction was stirred at room temperature for 1 hour, and then evaporated to dryness in vacuo. The residue was partioned between n-pentane and water. The n-pentane fraction was washed with 2% sodium hydroxide solution, water, and dried (Na2SO4). Evaporation to dryness in vacuo afforded crude (2,3-dihydro-2-benzofuranyl)-methyl bromide (90 g), which distilled at 110°-118° C./0.5 mm to afford product (78 g) of slightly higher purity.
[Compound]
Name
ethanolic-hydrogen chloride
Quantity
10 mL
Type
reactant
Reaction Step One
Name
2-Allylphenol dibromide
Quantity
135 g
Type
reactant
Reaction Step Two
Quantity
38 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br-:1].[Br-].[CH2:3]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[OH:12])[CH:4]=[CH2:5].[O-]CC.[Na+]>C(O)C>[O:12]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[CH2:3][CH:4]1[CH2:5][Br:1] |f:0.1.2,3.4|

Inputs

Step One
Name
ethanolic-hydrogen chloride
Quantity
10 mL
Type
reactant
Smiles
Step Two
Name
2-Allylphenol dibromide
Quantity
135 g
Type
reactant
Smiles
[Br-].[Br-].C(C=C)C1=C(C=CC=C1)O
Name
Quantity
38 g
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
under gentle reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated with n-pentane
CUSTOM
Type
CUSTOM
Details
the solid 2-allylphenol dibromide (135 g) was collected
WASH
Type
WASH
Details
washed twice with portions of n-pentane
CUSTOM
Type
CUSTOM
Details
The product is pure enough for further reaction
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
CUSTOM
Type
CUSTOM
Details
the temperature of the reaction between 30° and 35° C
ADDITION
Type
ADDITION
Details
After addition
STIRRING
Type
STIRRING
Details
the reaction was stirred at room temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo
WASH
Type
WASH
Details
The n-pentane fraction was washed with 2% sodium hydroxide solution, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
Evaporation to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
afforded crude (2,3-dihydro-2-benzofuranyl)-methyl bromide (90 g), which
DISTILLATION
Type
DISTILLATION
Details
distilled at 110°-118° C./0.5 mm

Outcomes

Product
Name
Type
product
Smiles
O1C(CC2=C1C=CC=C2)CBr
Measurements
Type Value Analysis
AMOUNT: MASS 78 g
YIELD: CALCULATEDPERCENTYIELD 79.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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